

Application Notes and Protocols for CE-LAD

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Compound of Interest

Compound Name: Celad

Cat. No.: B1223045

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Disclaimer: CE-LAD (6-(2-chloroethyl)-6-nor-lysergic acid diethylamide) is a novel psychoactive research compound and a structural analogue of Lysergic Acid Diethylamide (LSD).[1] Due to its novelty, comprehensive safety and toxicity data are not publicly available. The 2-chloroethyl group on the ergoline nitrogen classifies CE-LAD as a nitrogen mustard, suggesting it may act as an alkylating agent.[1] This feature was intentionally designed for it to function as a potential irreversible ligand for the serotonin 5-HT_{2A} receptor.[1] Consequently, CE-LAD must be handled as an extremely potent and hazardous substance with potential cytotoxic and powerful psychoactive properties. The following guidelines are based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and related lysergamide compounds.

Hazard Identification and Quantitative Data

CE-LAD poses significant health risks at very low exposure levels. The primary hazards include intense psychoactive effects, potential irreversible binding to serotonin receptors, and possible cytotoxicity due to its alkylating nitrogen mustard moiety. All handling must be performed with the assumption that the compound is highly toxic via all routes of exposure (inhalation, ingestion, dermal absorption).

Table 1: Comparative Data of CE-LAD and Related Lysergamides

Property	CE-LAD	Lysergic Acid Diethylamide (LSD)
Molar Mass	370.90 g/mol [1]	323.44 g/mol
Primary Target	Serotonin 5-HT2A Receptor (putative irreversible ligand)[1]	Serotonin 5-HT2A Receptor (agonist)[2][3]
Receptor Affinity (Ki)	Data not publicly available.	~1-3 nM for 5-HT2A[3][4]
Potency	Assumed to be extremely high.	Active at doses as low as 20 µg.[3]
Occupational Exposure Limit (OEL)	Not established. Must be handled as <1 µg/m³.	Not established. Handled as a highly potent compound.

Safe Handling Protocols

Due to the extreme potency of CE-LAD, a "double barrier" concept should be employed, meaning two layers of protection are always present between the researcher and the compound.[5]

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

- Primary Containment: All manipulations involving solid CE-LAD or its concentrated solutions must be performed in a certified Class II biological safety cabinet or a powder containment hood (glove box). A standard chemical fume hood may be used for handling highly dilute solutions.[6][7]
- Ventilation: The laboratory must be under negative pressure with controlled access.

Personal Protective Equipment (PPE):

- Gloves: Double-gloving with nitrile gloves is mandatory. Check for perforations before and during use. Dispose of outer gloves immediately after handling the compound and inner gloves upon leaving the containment area.

- **Eye Protection:** Chemical splash goggles or a full-face shield are required. Standard safety glasses are insufficient.
- **Lab Coat:** A dedicated, disposable lab coat or a Tyvek suit should be worn. It must not be worn outside the designated work area.
- **Respiratory Protection:** When not using a glove box, a powered air-purifying respirator (PAPR) with appropriate cartridges is highly recommended, especially when handling the powdered form.^[6]

Weighing and Solution Preparation Protocol

- **Preparation:** Cordon off the work area. Ensure all necessary equipment (analytical balance, spatulas, glassware, solvents, waste containers) is inside the containment unit (glove box or hood) before starting.
- **Tare:** Place a tared weigh boat on the analytical balance.
- **Aliquotting:** Carefully transfer a small amount of CE-LAD powder to the weigh boat using a dedicated spatula. Avoid any actions that could generate airborne particles.
- **Weighing:** Record the weight.
- **Solubilization:** Directly add the solvent to the weigh boat or transfer the powder to a vial and add the solvent. Ensure the compound is fully dissolved.
- **Decontamination:** Decontaminate the spatula, weigh boat, and any other surfaces with a 10% bleach solution followed by 70% ethanol. All disposable items used in the process are to be considered hazardous waste.

Emergency Procedures

Spill:

- **Evacuate:** Immediately alert others and evacuate the area.
- **Isolate:** Close off the affected area to prevent the spread of the compound.

- **Decontaminate:** If the spill is manageable and you are trained to do so, don appropriate PPE. Cover the spill with an absorbent material. Gently apply a 10% bleach solution to the area, working from the outside in. Allow a contact time of at least 30 minutes.
- **Dispose:** Collect all contaminated materials into a designated hazardous waste container.

Personal Exposure:

- **Skin Contact:** Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
- **Eye Contact:** Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
- **Inhalation:** Move the individual to fresh air. Seek immediate medical attention.
- **Ingestion:** Do NOT induce vomiting. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for a related compound like LSD to the medical personnel.

Disposal Protocol

All materials contaminated with CE-LAD are considered hazardous waste. Under no circumstances should this material be disposed of in standard trash or down the sewer.^{[8][9]}

Waste Segregation

- **Solid Waste:** Contaminated gloves, lab coats, pipette tips, and weigh boats should be collected in a clearly labeled, sealed hazardous waste container.
- **Liquid Waste:** All solutions containing CE-LAD must be collected in a sealed, labeled hazardous waste container.
- **Sharps:** Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

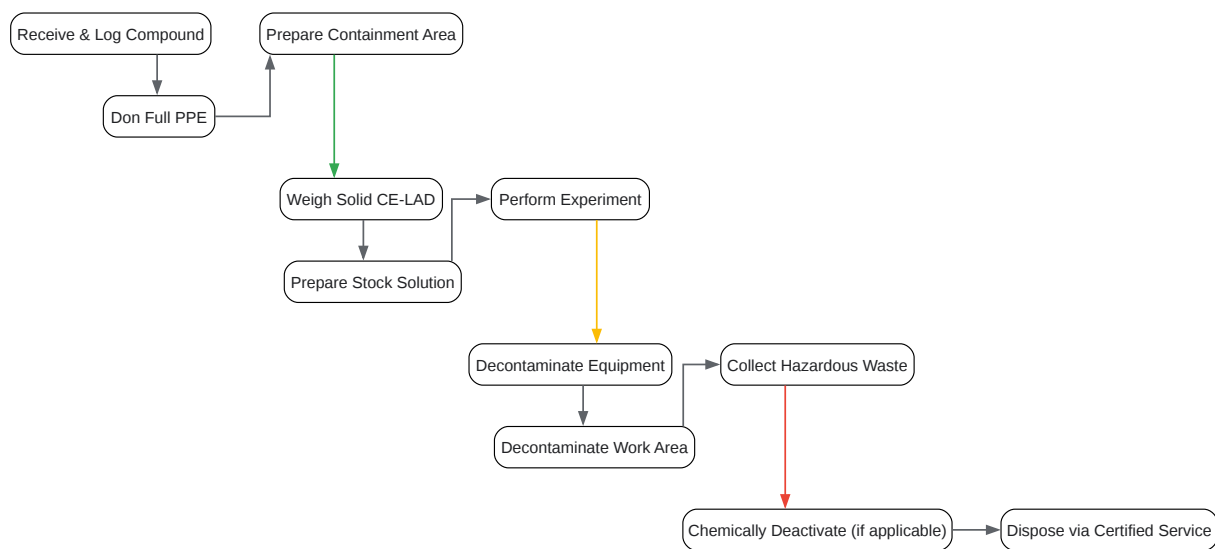
Chemical Deactivation/Degradation

For liquid waste, chemical deactivation can reduce its hazard level before final disposal. The nitrogen mustard and indole moieties are susceptible to oxidation.

- Preparation: Conduct this procedure in a chemical fume hood. Wear full PPE.
- Oxidation: Slowly add a 10% sodium hypochlorite (bleach) solution to the aqueous CE-LAD waste solution with stirring, aiming for a final bleach concentration of at least 2%.
- Reaction: Allow the mixture to react for a minimum of 4 hours to ensure complete degradation of the active compound.
- Disposal: The resulting solution, though deactivated, must still be collected and disposed of as hazardous chemical waste through your institution's environmental health and safety office.

Visual Protocols and Pathways

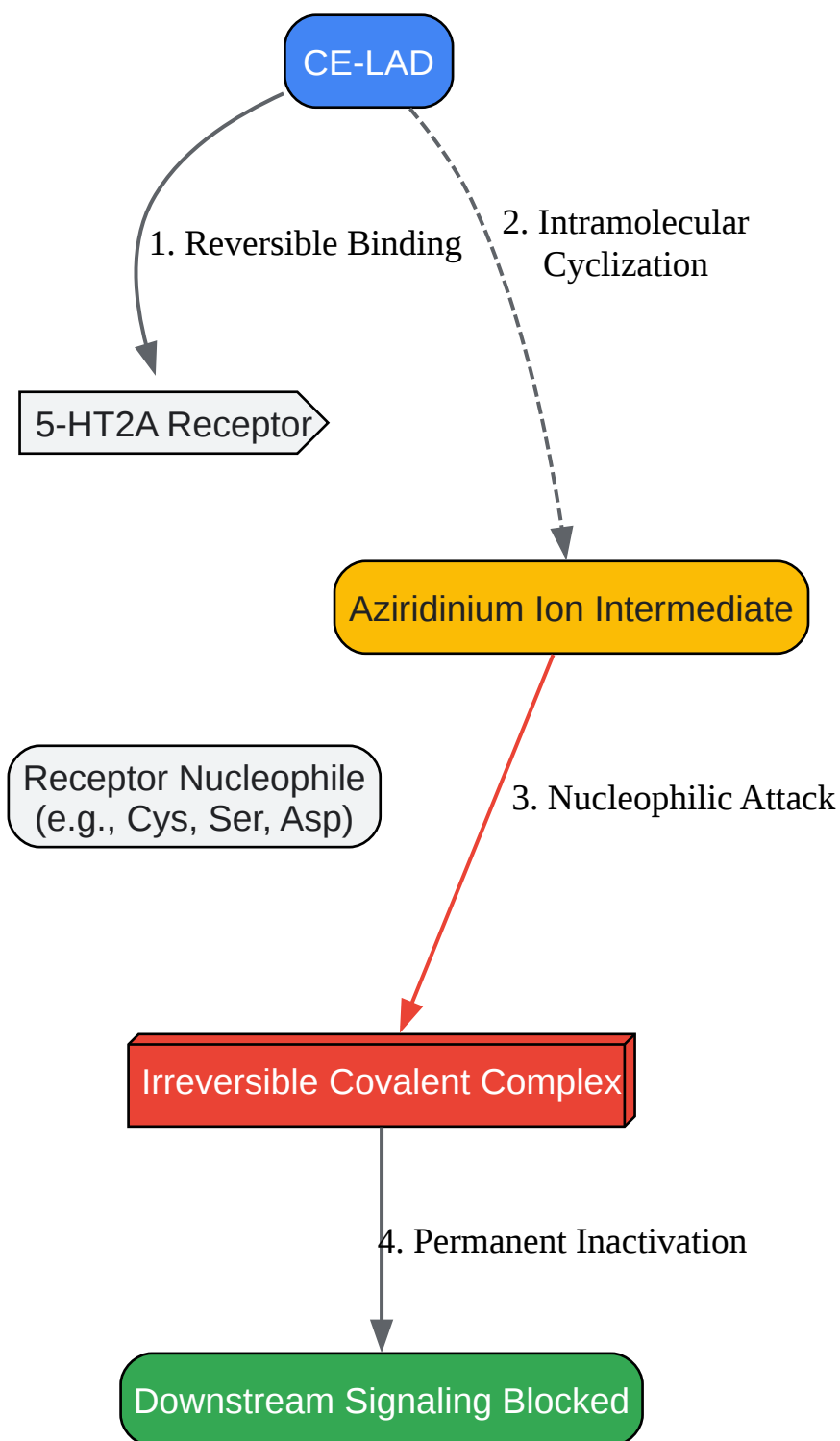
Experimental Workflow for Handling CE-LAD



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Caption: General workflow for safely handling potent compounds like CE-LAD.

Proposed Mechanism of Irreversible Binding



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Caption: Proposed mechanism of CE-LAD as an irreversible 5-HT2A antagonist.

Protocol: In Vitro Assay for Irreversible Receptor Binding

This protocol describes a competitive radioligand binding assay with a washout step to determine if CE-LAD binds irreversibly to the 5-HT_{2A} receptor expressed in a stable cell line (e.g., HEK293).

Materials and Equipment

- HEK293 cells stably expressing human 5-HT_{2A} receptors
- Cell culture medium and reagents
- Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Radioligand: [³H]ketanserin (a 5-HT_{2A} antagonist)
- Non-specific competitor: Mianserin
- CE-LAD stock solution
- Microplate reader (scintillation counter)
- Cell scraper, dounce homogenizer, centrifuge

Experimental Procedure

Part 1: Cell Membrane Preparation

- Culture 5-HT_{2A}-HEK293 cells to ~90% confluency.
- Harvest cells using a cell scraper and centrifuge at 500 x g for 5 min.
- Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
- Centrifuge the homogenate at 40,000 x g for 20 min at 4°C.

- Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

Part 2: Irreversible Binding Assay

- Pre-incubation: In separate tubes, incubate cell membranes (20-50 μg protein) with:
 - a) Vehicle (control)
 - b) A high concentration of CE-LAD (e.g., 10x the expected K_i)
- Incubate for 60 minutes at 37°C to allow for potential covalent binding.
- Washout Step:
 - Dilute each reaction mixture 100-fold with ice-cold assay buffer.
 - Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
 - Discard the supernatant. Repeat this wash/centrifugation step two more times to remove any unbound CE-LAD.
- Radioligand Binding:
 - Resuspend the washed pellets in assay buffer.
 - Aliquot the resuspended membranes into a 96-well plate.
 - Add [^3H]ketanserin (at a concentration near its K_d , e.g., 2 nM) to all wells.
 - To a subset of wells for each condition (Vehicle and CE-LAD pre-treated), add a saturating concentration of mianserin (e.g., 10 μM) to determine non-specific binding.
- Incubate for 90 minutes at room temperature.
- Harvest the membranes onto filter mats using a cell harvester and measure bound radioactivity using a scintillation counter.

Data Analysis

- Calculate the specific binding for both the vehicle-treated and CE-LAD-treated membranes.
- Expected Outcome: If CE-LAD binds irreversibly, the specific binding of [³H]ketanserin will be significantly reduced in the membranes pre-incubated with CE-LAD compared to the vehicle-treated control, even after extensive washing. If binding is reversible, the specific binding should be similar in both conditions.

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